Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Uniqueness
Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its di(piperidin-1-yl)methyl group differentiates it from other isoxazole derivatives, potentially leading to unique interactions with biological targets .
Properties
CAS No. |
22685-42-3 |
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Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H25N3O3/c1-21-16(20)13-12-14(22-17-13)15(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12,15H,2-11H2,1H3 |
InChI Key |
ZKDVCTLGJXJWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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